Cilnidipine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Méthodes De Préparation
Synthetic Pathways for Cilnidipine
Catalytic Synthesis Using Aluminum Isobutoxide
The patent CN104557679A discloses a method employing isobutyl alcohol as the solvent and aluminum isobutoxide as the catalyst. This approach contrasts with traditional methods using toxic solvents like toluene. The reaction proceeds at reflux temperature (100–120°C), with the catalyst facilitating cyclization of the intermediate β-keto ester.
Key advantages include:
Intermediate Isolation and Characterization
Critical intermediates include the β-keto ester precursor, synthesized via Claisen condensation between dimethyl acetonedicarboxylate and 2-methoxybenzaldehyde. Nuclear magnetic resonance (NMR) data from CN102391173B confirm intermediate purity:
Purification Strategies
Macroporous Resin Chromatography
CN102391173B details a three-step purification protocol:
- Ethanol dissolution : Raw this compound (95–96% purity) dissolved in anhydrous ethanol (1:8–1:15 w/v).
- HP-20 resin adsorption : Elution with ethanol removes polar impurities (e.g., unreacted amines).
- Acetone recrystallization : Gradient cooling from 80°C to 5–10°C over 15–20 hours induces crystallization.
Table 1: Purification Outcomes Across Patent Examples
| Example | Starting Purity (%) | Final Purity (%) | Yield (%) |
|---|---|---|---|
| 1 | 95 | 99.6 | 89 |
| 2 | 96 | 99.8 | 95 |
| 3 | 96 | 99.7 | 94 |
Data derived from CN102391173B demonstrate consistent purity improvements ≥4.3%.
Analytical Characterization
Pharmaceutical Formulation Techniques
Solid Dispersion Systems
CN102266330A introduces solid dispersions using polyethylene glycol (PEG) 6000 to enhance dissolution. A 1:25 drug:PEG ratio achieves 95% dissolution in 30 minutes vs. 60% for raw API.
Table 2: Formulation Compositions for Rapid-Dissolution Tablets
| Component | Percentage (%) | Function |
|---|---|---|
| This compound | 4.0 | Active ingredient |
| PEG 6000 | 25.0 | Matrix former |
| Microcrystalline cellulose | 58.5 | Binder |
| Sodium starch glycolate | 10.0 | Disintegrant |
| Magnesium stearate | 2.5 | Lubricant |
This composition reduces gastric irritation by preventing localized high drug concentrations.
Capsule Fill Formulations
Ethanol-based solutions of this compound (4% w/v) filled into gelatin capsules show stability over 24 months at 25°C/60% RH. Moisture content remains <0.5% due to anhydrous ethanol’s hygroscopicity.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Pharmacological Profile
Cilnidipine uniquely targets both L-type (Cav1.2) and N-type (Cav2.2) calcium channels, leading to a dual mechanism of action that provides significant benefits in treating cardiovascular diseases. This dual action not only lowers blood pressure but also helps in reducing sympathetic nerve activity, contributing to its effectiveness in managing hypertension.
Hypertension Management
This compound has been extensively studied for its efficacy in controlling blood pressure. A meta-analysis of clinical trials indicates that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines, making it suitable for patients with various forms of hypertension, including morning hypertension and white-coat hypertension .
- Case Study : In a study involving 43 hypertensive patients, this compound administration resulted in a reduction of morning SBP to below 135 mmHg in 58% of cases after eight weeks .
Renal Protection
This compound has shown promising results in protecting renal function, particularly in diabetic patients. A study indicated that this compound significantly reduced microalbuminuria levels in hypertensive patients with type 2 diabetes mellitus, suggesting its role in renal protection .
- Clinical Trial : In a randomized trial comparing this compound with amlodipine, this compound exhibited superior antiproteinuric effects and antioxidant activity, highlighting its potential benefits in chronic kidney disease management .
Treatment of Raynaud's Phenomenon
This compound is being investigated for its effectiveness in treating Raynaud's symptoms associated with systemic sclerosis. Its ability to alleviate peripheral pain conditions makes it a candidate for further research in this area .
Safety and Side Effects
This compound is generally well-tolerated, with a low incidence of adverse effects compared to other antihypertensive agents. However, rare cases of spontaneous hypoglycemia have been reported, particularly in non-diabetic individuals . Continuous monitoring is recommended for patients starting this compound therapy.
Summary of Clinical Findings
| Study Type | Population | Treatment Duration | Key Findings |
|---|---|---|---|
| Meta-analysis | Various hypertensive patients | Varies | Significant reduction in SBP and DBP without increased heart rate |
| Randomized trial | Hypertensive patients with type 2 diabetes | 6 months | Significant reduction in microalbuminuria; better renal protective effects compared to amlodipine |
| Case report | Non-diabetic female | Single instance | Spontaneous hypoglycemia after this compound administration |
Mécanisme D'action
- Cilnidipine acts on both L-type calcium channels (found in blood vessels) and N-type calcium channels (located at sympathetic nerve endings).
L-type Channel: By blocking L-type calcium channels, this compound reduces calcium influx into blood vessels, leading to vasodilation and decreased blood pressure.
N-type Channel: At sympathetic nerve endings, this compound inhibits norepinephrine release, further contributing to blood pressure reduction.
Comparaison Avec Des Composés Similaires
Hemodynamic Efficacy
Cilnidipine achieves BP reductions comparable to other CCBs but with distinct advantages in heart rate (HR) modulation and SNS activity:
Key Findings :
- This compound’s N-type blockade prevents reflex tachycardia seen with L-type-selective CCBs like nisoldipine and amlodipine .
- In a meta-analysis of 24 trials, this compound showed equivalent BP-lowering efficacy to other CCBs but superior HR stability .
Organ Protection
Renal Outcomes
This compound exhibits renoprotective effects beyond BP control, particularly in chronic kidney disease (CKD) and diabetes:
Mechanisms :
- Dilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure .
- Suppresses renal aldosterone synthase (CYP11B2) and oxidative stress markers (e.g., TGF-β, collagen I/IV) .
Cardiac Outcomes
This compound reduces left ventricular mass index (LVMI) and atrial fibrillation (AF) risk:
Mechanisms :
- N-type blockade inhibits norepinephrine release, reducing cardiac SNS activity .
- Superior antioxidative effects compared to amlodipine .
Clinical Implications :
Activité Biologique
Cilnidipine is a novel calcium channel blocker (CCB) that exhibits dual action by blocking both L-type and N-type calcium channels. This unique mechanism contributes to its diverse biological activities, particularly in cardiovascular and renal health. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical findings, and potential applications in treating hypertension and related conditions.
This compound's dual blockade of calcium channels allows it to exert significant effects on both vascular smooth muscle and sympathetic nerve activity. The L-type calcium channels are primarily involved in vascular smooth muscle contraction, while N-type channels play a crucial role in neurotransmitter release from sympathetic nerves. This compound has been shown to inhibit norepinephrine release, leading to reduced sympathetic nervous system activity, which is beneficial in managing hypertension and preventing cardiac events .
Pharmacological Profile
1. Cardiovascular Effects:
- This compound has demonstrated cardioprotective effects in various studies. In a rabbit model of myocardial infarction, this compound reduced myocardial interstitial norepinephrine levels during ischemia and reperfusion, leading to smaller infarct sizes .
- Clinical studies have shown that this compound significantly lowers heart rate compared to other CCBs like amlodipine, likely due to its inhibition of cardiac sympathetic overactivity .
2. Renal Protective Effects:
- This compound has been found to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients. This is attributed to its ability to inhibit renal sympathetic nerve activity, thereby reducing glomerular hypertension .
- A study indicated that this compound significantly decreased urinary albumin levels and markers of oxidative stress (8-OHdG and L-FABP) compared to amlodipine .
3. Antioxidant Activity:
- This compound exhibits antioxidant properties that contribute to its renoprotective effects. It has been shown to exert stronger antioxidant activity than amlodipine in cultured human mesangial cells . This may help mitigate oxidative stress-related cellular injuries in the kidneys.
Table 1: Summary of Key Clinical Studies on this compound
Case Studies
-
This compound-Induced Hypoglycemia:
A case study reported this compound's effect on insulin sensitivity, achieving a 21% improvement in a patient with essential hypertension . This suggests potential metabolic benefits beyond blood pressure control. -
Renoprotective Effects:
In a cohort of hypertensive patients receiving renin-angiotensin system inhibitors, this compound treatment resulted in significant reductions in urinary protein levels and oxidative stress markers after six months compared to traditional therapies .
Q & A
Q. What methodologies are effective for enhancing the aqueous solubility of Cilnidipine in preclinical research?
Cocrystallization with L-phenylalanine via the liquid-assisted grinding (LAG) technique is a validated approach. Key steps include optimizing molar ratios (e.g., 1:1 drug-coformer), solvent selection, and grinding duration. Analytical validation should include Fourier-transform infrared spectroscopy (FTIR) to confirm hydrogen bonding, differential scanning calorimetry (DSC) for thermal stability, and powder X-ray diffraction (PXRD) to identify crystalline phase changes. Saturation solubility assays under physiologically relevant pH conditions (e.g., phosphate buffer, pH 6.8) are critical for quantifying improvements (3.31-fold enhancement reported) .
Q. What analytical techniques are essential for confirming cocrystal formation in this compound-L-phenylalanine complexes?
A multi-technique approach is required:
- FTIR : Detect hydrogen bonding via shifts in –NH (3280 cm⁻¹) and –NO (1530 cm⁻¹) peaks.
- DSC : Identify a single sharp melting endotherm (e.g., 218.4°C) to confirm cocrystal purity.
- PXRD : Compare diffraction patterns to parent compounds; new peaks indicate a novel crystalline phase.
- FE-SEM : Analyze particle morphology changes (e.g., reduced particle size, altered surface structure) .
Q. How should researchers standardize the reporting of cocrystallization protocols for this compound to ensure reproducibility?
Follow journal guidelines such as those in the Beilstein Journal of Organic Chemistry:
- Describe synthesis conditions (solvent, grinding time) in the main text.
- Limit characterization data to ≤5 compounds in the manuscript; include extended datasets (e.g., FE-SEM images, solubility curves) in supplementary materials.
- Reference known compound identities and provide purity metrics (e.g., HPLC, elemental analysis) for novel cocrystals .
Advanced Research Questions
Q. How can computational chemistry techniques like DFT analysis validate cocrystal formation in this compound formulations?
Density functional theory (DFT) calculations quantify intramolecular interactions, such as hydrogen bonding between this compound’s –NO group and L-phenylalanine’s –NH group. Key outputs include:
- HOMO-LUMO gaps : A reduced energy gap (e.g., 2.7027 eV vs. 3.192 eV in pure this compound) indicates higher reactivity and stability.
- Electrostatic potential maps : Visualize electron density shifts at interaction sites. Validate computational predictions with experimental FTIR and DSC data to resolve discrepancies .
Q. How do L-type and L/N-type calcium channel blockers like this compound and amlodipine differ in modulating angiotensin peptide dynamics?
In hypertensive rat models:
- Use ELISA or mass spectrometry to measure plasma angiotensin peptides (Ang I, Ang II, Ang-(1-7)).
- This compound : Increases Ang-(1-7)/Ang II ratio (p<0.05) and ACE2/ACE activity, correlating with reduced cardiac fibrosis (histopathology required).
- Amlodipine : Elevates Ang I levels without improving Ang-(1-7) ratios, showing no anti-fibrotic effects. Mechanistic differences stem from N-type channel blockade in this compound, which may influence neurohormonal pathways .
Q. What strategies can resolve contradictions between theoretical predictions and experimental data in this compound cocrystal stability studies?
- Cross-validation : Replicate PXRD and DSC under controlled humidity/temperature to assess hygroscopicity or polymorphism.
- Molecular dynamics simulations : Model cocrystal degradation pathways under physiological conditions.
- In vitro dissolution testing : Compare solubility trends across biorelevant media (e.g., FaSSIF vs. FeSSIF) to identify environmental dependencies .
Q. What molecular interactions drive the solubility enhancement in this compound cocrystals, and how can they be quantitatively assessed?
- Hydrogen bonding : FTIR peak broadening and DFT-calculated bond lengths (e.g., 1.8–2.2 Å).
- Crystal lattice energy : Calculate using DSC-derived melting enthalpies and PXRD lattice parameters.
- Solubility thermodynamics : Apply the van’t Hoff equation to solubility data at multiple temperatures .
Q. How do ACE2/ACE ratio alterations under this compound treatment correlate with its cardioprotective effects compared to other CCBs?
- Experimental design : Induce hypertension in rats (e.g., DOCA-salt model), administer CCBs, and quantify ACE2/ACE via Western blot.
- Histological analysis : Use Masson’s trichrome staining to assess cardiac fibrosis.
- Outcome : this compound uniquely reduces fibrosis (p<0.01) by balancing vasodilation and angiotensin metabolism, unlike L-type-specific blockers .
Methodological Guidance
Q. What pharmacokinetic parameters are critical when evaluating this compound’s bioavailability in preclinical models?
Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
- Bland-Altman plots : Assess agreement between solubility measurement techniques.
- Multivariate regression : Identify confounding variables (e.g., pH, excipient interactions).
- Meta-analysis : Pool data from independent studies to evaluate effect size heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
